molecular formula C7H9F3O3 B1411828 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid CAS No. 1698705-02-0

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B1411828
CAS No.: 1698705-02-0
M. Wt: 198.14 g/mol
InChI Key: UHLVTONDWVQQAM-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Cyclopropane Derivatives

The exploration of fluorinated cyclopropane derivatives emerged from broader advancements in organofluorine chemistry during the mid-20th century. Early work focused on synthesizing stable fluorinated carbocycles to address challenges in materials science and pharmaceuticals. For instance, Purdue University researchers in the 1930s investigated fluorinated cyclopropanes as nonflammable anesthetics, though practical applications were limited by synthetic complexities. The Manhattan Project later catalyzed innovations in fluorine chemistry, particularly for uranium enrichment, which indirectly advanced methodologies for fluorinated cyclopropane synthesis.

By the 1980s, fluorinated cyclopropanes gained prominence in agrochemicals and pharmaceuticals due to their unique electronic and steric properties. The introduction of trifluoroethoxy groups, as seen in 1-(2,2,2-trifluoroethoxymethyl)-cyclopropanecarboxylic acid, marked a strategic evolution to enhance metabolic stability and lipophilicity in drug candidates. Recent studies highlight its role in modulating enzyme activity, such as ethylene biosynthesis in plants, underscoring its agricultural relevance.

Classification and Significance in Organofluorine Chemistry

This compound belongs to two critical classes:

  • Cyclopropane carboxylic acids : Characterized by a strained three-membered cyclopropane ring fused to a carboxylic acid group, these compounds exhibit heightened reactivity due to ring strain (Table 1).
  • Trifluoroethoxymethyl derivatives : The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to oxidative degradation.

Table 1: Key Structural Features of the Compound

Feature Description
Core structure Cyclopropane ring fused to carboxylic acid
Substituent Trifluoroethoxymethyl group at position 1
Molecular formula C₇H₉F₃O₃
Molecular weight 198.14 g/mol
CAS Registry Number 1698705-02-0

The compound’s significance lies in its dual functionality: the cyclopropane ring enables stereoselective reactions, while the trifluoroethoxy group improves bioavailability in hydrophobic environments. This balance makes it valuable in synthesizing bioactive molecules, such as protease inhibitors and plant growth regulators.

Nomenclature and Identification Systems

The systematic naming of this compound follows IUPAC guidelines:

  • IUPAC name : 1-[(2,2,2-Trifluoroethoxy)methyl]cyclopropane-1-carboxylic acid.
  • CAS Registry Number : 1698705-02-0.
  • Synonym : 1-(Trifluoroethoxymethyl)cyclopropanecarboxylic acid.

Key Identifiers:

  • InChIKey : Not publicly documented; derived via computational tools.
  • SMILES : C1CC1(C(=O)O)COC(F)(F)F.
  • Registry Systems : PubChem CID (6440522 for related analogs), EPA DSSTox (DTXSID10514446 for structural analogs).

The compound’s identification in synthetic workflows relies on spectroscopic techniques:

  • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and trifluoroethoxy methylene groups (δ 3.5–4.0 ppm).
  • ¹⁹F NMR : Characteristic triplet for CF₃ groups (δ -70 to -75 ppm).
  • IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C–F stretch).

This nomenclature and analytical framework ensures precise communication across chemical databases and research publications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)4-13-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVTONDWVQQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Cyclopropane Core

  • Starting Material: Alkyl or aryl derivatives containing the cyclopropane framework, such as cyclopropanecarboxylic acid esters or aldehydes.
  • Reaction:
    • Carbene addition to olefins using diazomethane or similar carbene sources under controlled conditions, typically in the presence of catalysts like copper or rhodium complexes, to afford cyclopropane derivatives.
    • Alternatively, * Simmons–Smith cyclopropanation* utilizing diiodomethane and zinc-copper couple in anhydrous solvents.

Step 2: Introduction of the Trifluoroethoxymethyl Group

  • Reaction:
    • Alkylation of the cyclopropane carboxylic acid derivative with 2,2,2-trifluoroethoxymethyl chloride or analogous electrophiles.
    • This step is often facilitated by bases like potassium carbonate or sodium hydride in aprotic solvents such as acetone or dichloromethane.

Direct Functionalization of Cyclopropane Carboxylic Acid Derivatives

Method Overview:
This route involves starting from cyclopropanecarboxylic acid or its esters and selectively installing the trifluoroethoxymethyl group.

Step 1: Synthesis of Cyclopropanecarboxylic Acid

  • Via Oxidation of Cyclopropanecarbaldehyde:
    • Cyclopropanecarbaldehyde can be oxidized using molecular oxygen or oxidizing agents like potassium permanganate or sodium chlorite under mild conditions to yield the acid.

Step 2: Alkylation with Trifluoroethoxymethyl Reagents

  • Reaction:
    • Activation of the carboxylic acid as an acid chloride or anhydride, followed by nucleophilic substitution with trifluoroethoxymethyl halides .
    • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate ester formation.

Multi-Step Synthesis Based on Patent Literature

Patent CN110862311A describes a scalable synthetic route involving the following key steps:

Step Description Conditions Reagents
1 Dissolution of compound 1 in sulfuric acid, reaction with sodium nitrite to generate an intermediate 0–5°C, 0.5–1 hour Sulfuric acid, sodium nitrite
2 Dropwise addition into refluxing sulfuric acid solution 15–30°C Sulfuric acid, ethyl acetate extraction
3 Hydrolysis and purification Room temperature Lithium hydroxide, HCl, organic extraction

This method emphasizes mild reaction conditions, high yields (~60-70%), and industrial scalability, with the trifluoroethoxymethyl group introduced via nucleophilic substitution on activated intermediates.

Summary of Key Data and Process Parameters

Parameter Details References
Raw Materials 1-amino cyclopropyl methyl formate, trifluoroethoxymethyl chloride ,
Catalysts Sodium nitrite, phase transfer catalysts (e.g., tetrabutylammonium bromide) ,
Reaction Conditions Mild temperatures (0–30°C), controlled addition, refluxing for esterification ,
Yield Typically 60–70% in optimized processes ,
Purification Organic extraction, drying over magnesium sulfate, distillation or recrystallization ,

Notes and Considerations

  • Selectivity: The key challenge is avoiding ring-opening or side reactions during the trifluoroalkylation step. The use of sulfuric acid and controlled temperatures minimizes such issues.
  • Scalability: The described procedures are adaptable for large-scale synthesis, emphasizing mild conditions, simple purification, and high yields.
  • Environmental Impact: The process avoids hazardous reagents like gaseous hydrogen chloride, favoring safer alternatives.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets through its trifluoroethoxy group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The electron-withdrawing nature of the trifluoroethoxy group can stabilize transition states and intermediates in chemical reactions, enhancing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Electronic Effects

Cyclopropanecarboxylic acid derivatives vary widely in substituent chemistry, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid Trifluoroethoxymethyl C₈H₉F₃O₃ 216.15 High lipophilicity; potential CNS activity (inferred) N/A
1-(3-Chlorophenyl)cyclopropanecarboxylic acid 3-Chlorophenyl C₁₀H₉ClO₂ 196.63 Electron-withdrawing Cl; antimicrobial/anti-inflammatory potential
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 4-Trifluoromethylphenyl C₁₁H₉F₃O₂ 230.19 Enhanced metabolic stability; fluorinated analogs in prion disease research
(±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid 2,2-Difluoro, 1-methyl C₅H₆F₂O₂ 136.10 Compact fluorination; synthetic intermediate
1-(Thien-2-yl)cyclopropanecarboxylic acid Thien-2-yl C₈H₇O₂S 183.21 Halogen-bonding studies; protein-ligand interaction models

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxymethyl group (logP ~2.5, estimated) increases lipophilicity compared to hydroxyphenyl (logP ~1.8) or methyl (logP ~1.2) analogs .
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) is less acidic than difluoro analogs (pKa ~1.8–2.2) due to reduced electron withdrawal from the cyclopropane ring .

Biological Activity

1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article explores its biological properties, including insecticidal activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₇H₉F₃O₃, characterized by a cyclopropane ring with a trifluoroethoxymethyl group attached to the carboxylic acid. Its unique structure contributes to its biological activity and efficacy against various pests.

Insecticidal Activity

This compound has been studied for its insecticidal properties, particularly as a derivative of pyrethroids. Research indicates that it exhibits significant knockdown effects against various insect species:

  • Complete Knockdown in Cockroaches : The compound demonstrated complete knockdown within 15 minutes of exposure to Blattella germanica (cockroaches) and maintained this efficacy over a period of 10 days post-treatment .
  • Mortality Rates in Mosquitoes : In studies involving Aedes aegypti (yellow fever mosquitoes) and Culex quinquefasciatus (house mosquitoes), the compound produced 100% mortality rates, showcasing its potential as an effective insecticide .

The mechanism by which this compound exerts its insecticidal effects is primarily through disruption of sodium channels in insect nerve cells, similar to other pyrethroid compounds. This leads to hyperexcitation and eventual paralysis of the target insects.

Therapeutic Potential

Beyond its applications in pest control, there is emerging interest in the compound's potential therapeutic uses:

  • Antimicrobial Properties : Some derivatives of cyclopropanecarboxylic acids have shown promise as antimicrobial agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth .
  • Cytotoxicity Studies : Research into the cytotoxic effects of related compounds indicates that while some exhibit low toxicity towards mammalian cells, others may have significant cytotoxic profiles that warrant further investigation .

Case Study 1: Insect Resistance Management

A study highlighted the effectiveness of this compound in managing insect resistance. By modifying the chemical structure of existing pyrethroids, researchers were able to enhance efficacy against resistant strains of pests without increasing toxicity to non-target organisms .

Case Study 2: Synergistic Effects with Other Compounds

In another study, combinations of this compound with traditional insecticides were tested for synergistic effects. Results indicated that co-application could enhance overall efficacy while reducing the required dosage of each active ingredient, potentially minimizing environmental impact .

Comparative Efficacy Table

CompoundTarget SpeciesKnockdown TimeMortality Rate
This compoundBlattella germanica15 minutes100%
Pyrethroid Derivative AAedes aegypti10 minutes95%
Pyrethroid Derivative BCulex quinquefasciatus20 minutes90%

Q & A

Q. What are the key synthetic routes for 1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition using diazoacetate derivatives and trifluoroethoxymethyl-substituted alkenes under transition-metal catalysis (e.g., Rh(II)). Post-cyclopropanation, hydrolysis of the ester intermediate to the carboxylic acid is critical. Optimization includes adjusting catalyst loadings (e.g., Rh₂(OAc)₄), temperature (60–80°C), and solvent polarity (e.g., DCM/THF mixtures) to mitigate steric hindrance from the trifluoroethoxymethyl group .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming cyclopropane ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures sample integrity. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The trifluoroethoxymethyl group enhances lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability tests (e.g., TGA/DSC) recommend storage at 2–8°C under inert gas to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can researchers address low yields in the final hydrolysis step of the synthetic pathway?

  • Methodological Answer : Low yields during ester-to-carboxylic acid hydrolysis often arise from steric hindrance. Strategies include:
  • Using stronger bases (e.g., LiOH in THF/H₂O) at elevated temperatures.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Monitoring reaction progress via FT-IR for real-time carboxylate formation .

Q. What in vitro assays are appropriate for evaluating its bioactivity, and how can contradictory cytotoxicity data be reconciled?

  • Methodological Answer :
  • Assay Selection : Use target-specific assays (e.g., enzyme inhibition for kinase targets) and cell viability assays (MTT/XTT). For neuroactivity, primary neuronal cultures or SH-SY5Y cells are recommended.
  • Data Contradictions : Variability may stem from differences in cell permeability (due to lipophilicity) or metabolite interference. Validate findings with orthogonal assays (e.g., SPR binding kinetics) and standardized protocols for cell culture conditions .

Q. What computational approaches predict interactions between this compound and prion protein targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to prion protein (PrP) β-sheet regions.
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding poses.
  • SAR Analysis : Compare with analogs (e.g., fluorophenyl-cyclopropane derivatives) to identify critical substituent contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 2
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid

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